molecular formula C14H18O3 B12532549 Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate CAS No. 652993-72-1

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate

Cat. No.: B12532549
CAS No.: 652993-72-1
M. Wt: 234.29 g/mol
InChI Key: SGJSDHSNWUJVSV-ZDUSSCGKSA-N
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Description

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can be synthesized through several methods. One common approach involves the esterification of (6S)-6-hydroxy-6-phenylhex-3-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of brominated aromatic compounds.

Scientific Research Applications

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The phenyl group can engage in π-π interactions, affecting the compound’s binding affinity to certain receptors.

Comparison with Similar Compounds

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can be compared with other esters like ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound has additional functional groups that enhance its reactivity and potential applications. Similar compounds include:

    Ethyl acetate: A simpler ester used as a solvent.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Ethyl benzoate: Another ester with a phenyl group, used in fragrances.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

652993-72-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate

InChI

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m0/s1

InChI Key

SGJSDHSNWUJVSV-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CC=CC[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

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